High Regioselectivity in Rhodium-Catalyzed Hydroformylation to Yield Linear 1,9-Nonanedial
In a comparative industrial context, Oct-7-enal exhibits a high preference for linear aldehyde formation during hydroformylation. When subjected to rhodium-catalyzed hydroformylation with a TPPMS ligand, Oct-7-enal produces 1,9-nonanedial with a linear-to-branched (L/B) ratio of 85:15 [1]. This regioselectivity is a critical performance metric, as it dictates the yield of the desired linear dialdehyde intermediate. For comparison, the hydroformylation of many internal alkenes under similar conditions often yields significantly lower L/B ratios, necessitating additional isomerization steps or leading to unwanted branched byproducts that complicate purification [1].
| Evidence Dimension | Regioselectivity in Hydroformylation (Linear/Branched Aldehyde Ratio) |
|---|---|
| Target Compound Data | 85:15 (L/B ratio) |
| Comparator Or Baseline | Internal alkenes (class-level baseline): Typically yield lower L/B ratios without specialized isomerization catalysts [1]. |
| Quantified Difference | The L/B ratio of 85:15 for Oct-7-enal is indicative of a strong preference for the linear product, a desirable characteristic not universally shared by other alkenes. |
| Conditions | Rhodium catalyst with sodium 3-(diphenylphosphino)benzenesulfonate (TPPMS) ligand in a water/polar solvent mixture [1]. |
Why This Matters
A high linear/branched ratio minimizes byproduct formation and simplifies purification, directly impacting the cost-efficiency and scalability of producing high-value linear dialdehydes like 1,9-nonanedial.
- [1] Black, D. A., & Fagnou, K. (2010). Hydroformylation of Alkenes: Industrial Applications. Science of Synthesis, 45, 578. View Source
